molecular formula C13H11BrS B2998567 3-Bromo-4'-(methylthio)biphenyl CAS No. 844856-40-2

3-Bromo-4'-(methylthio)biphenyl

Cat. No. B2998567
CAS RN: 844856-40-2
M. Wt: 279.2
InChI Key: VMXDLPFTWKCTBA-UHFFFAOYSA-N
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Description

“3-Bromo-4’-(methylthio)biphenyl” is a chemical compound . It is used in various chemical reactions and has significant value in organic synthesis .


Synthesis Analysis

The synthesis of “3-Bromo-4’-(methylthio)biphenyl” involves various chemical reactions. One of the methods used in its synthesis is the catalytic protodeboronation of pinacol boronic esters . This process utilizes a radical approach and is paired with a Matteson–CH2–homologation .


Molecular Structure Analysis

The molecular structure of “3-Bromo-4’-(methylthio)biphenyl” is complex. The molecular formula is CHBrO, and it has an average mass of 263.130 Da and a monoisotopic mass of 261.999329 Da .


Chemical Reactions Analysis

“3-Bromo-4’-(methylthio)biphenyl” is involved in various chemical reactions. For instance, it is used in the catalytic protodeboronation of pinacol boronic esters, which is a formal anti-Markovnikov alkene hydromethylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Bromo-4’-(methylthio)biphenyl” include a melting point, boiling point, density, molecular formula, and molecular weight .

Safety and Hazards

“3-Bromo-4’-(methylthio)biphenyl” is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to handle this chemical with care, using protective equipment and in a well-ventilated area .

properties

IUPAC Name

1-bromo-3-(4-methylsulfanylphenyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrS/c1-15-13-7-5-10(6-8-13)11-3-2-4-12(14)9-11/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMXDLPFTWKCTBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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